

Technical Guide: (3-Bromo-2,5-difluorophenyl)methanol

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Compound of Interest

Compound Name: (3-Bromo-2,5-difluorophenyl)methanol

Cat. No.: B591644

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CAS Number: 1159186-56-7

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(3-Bromo-2,5-difluorophenyl)methanol**, a key building block in synthetic organic chemistry. This document compiles its chemical and physical properties, safety and handling information, a plausible synthetic route with detailed experimental protocols, and its applications in the development of pharmaceuticals and other advanced materials.

Chemical Identity and Physical Properties

(3-Bromo-2,5-difluorophenyl)methanol is a halogenated aromatic alcohol. The strategic placement of bromine and fluorine atoms on the phenyl ring significantly influences its reactivity and makes it a valuable intermediate in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	1159186-56-7	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₅ BrF ₂ O	[2]
Molecular Weight	223.01 g/mol	[2]
IUPAC Name	(3-Bromo-2,5-difluorophenyl)methanol	N/A
Synonyms	3-Bromo-2,5-difluorobenzyl alcohol	[2]

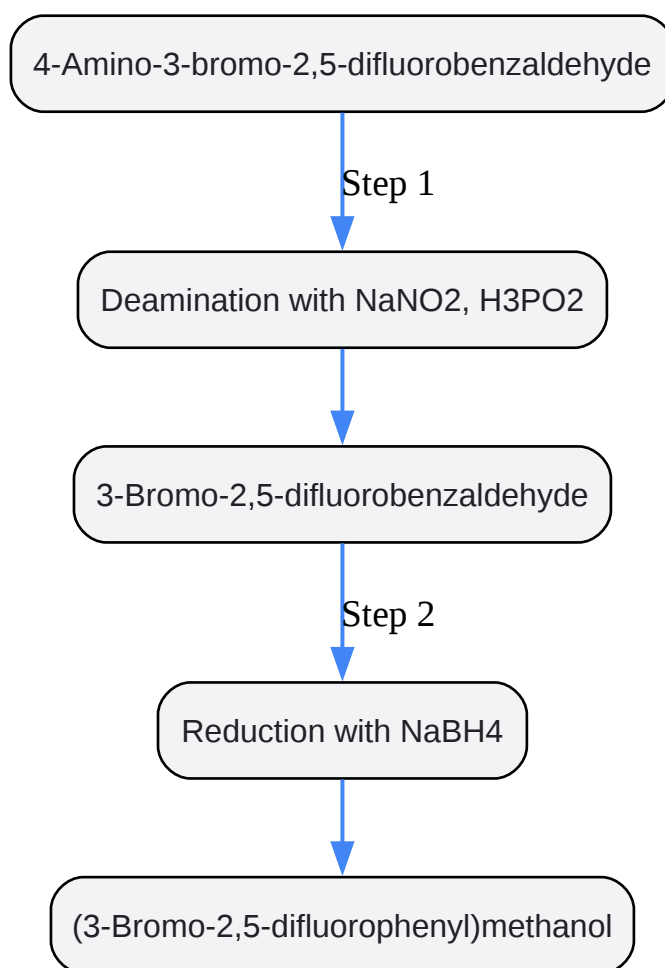
Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White powder	[4]
Boiling Point	254.0 ± 35.0 °C (Predicted)	[5]
Purity	≥98%	[6]
Storage	Store at room temperature in a dry, sealed container.	[4]

Synthesis and Experimental Protocols

The synthesis of **(3-Bromo-2,5-difluorophenyl)methanol** can be logically achieved through a two-step process starting from 4-amino-3-bromo-2,5-difluorobenzaldehyde. The first step involves the deamination of the starting material to form 3-bromo-2,5-difluorobenzaldehyde, which is then reduced to the target alcohol.

Experimental Workflow



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Caption: Synthetic pathway for **(3-Bromo-2,5-difluorophenyl)methanol**.

Step 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde

This protocol is based on a known procedure for the deamination of a substituted aniline.^[7]

Methodology:

- A mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of acetic acid is stirred until a homogeneous solution is formed.^[7]
- To this solution, 188 mL of 50-52% aqueous hypophosphorous acid is added.^[7]
- A solution of 6.8 g of sodium nitrite (NaNO₂) in 38 mL of water is added dropwise over 15 minutes while maintaining the temperature between 15-20 °C using an ice bath.^[7]

- After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for an additional hour.^[7]
- The reaction mixture is then poured into 1 L of an ice/water mixture and extracted three times with 300 mL portions of dichloromethane (CH_2Cl_2).^[7]
- The combined organic extracts are washed with water, twice with 10% sodium hydroxide (NaOH) solution, and then twice more with water (250 mL for each wash).^[7]
- The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4) and concentrated under reduced pressure to yield 3-bromo-2,5-difluorobenzaldehyde.^[7]

Step 2: Reduction to (3-Bromo-2,5-difluorophenyl)methanol

This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Methodology:

- Dissolve the 3-bromo-2,5-difluorobenzaldehyde obtained in the previous step in a suitable solvent such as methanol or ethanol in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add sodium borohydride (NaBH_4) portion-wise to the stirred solution. The molar ratio of NaBH_4 to the aldehyde is typically 1:1 to 1.5:1.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
- Remove the organic solvent under reduced pressure.

- Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **(3-Bromo-2,5-difluorophenyl)methanol**.
- The product can be further purified by column chromatography on silica gel if necessary.

Applications in Research and Development

(3-Bromo-2,5-difluorophenyl)methanol is a valuable intermediate in several areas of chemical synthesis:

- **Pharmaceutical Synthesis:** It serves as a crucial building block in the development of active pharmaceutical ingredients (APIs). The presence of the bromo and fluoro substituents allows for a variety of cross-coupling and nucleophilic substitution reactions to generate more complex and potentially therapeutic molecules.
- **Agrochemicals:** This compound is utilized in the production of new pesticides and herbicides. Its unique structure can be modified to enhance the efficacy and selectivity of these agrochemicals.
- **Materials Science:** It is also employed in the preparation of advanced materials such as liquid crystals and polymers, where its functional groups can be tailored to achieve desired properties.

Safety and Handling

(3-Bromo-2,5-difluorophenyl)methanol is classified as an irritant and requires careful handling in a laboratory setting.

Table 3: Hazard Information and Precautionary Statements

Hazard Statement	Description	Source
H315	Causes skin irritation.	[2]
H319	Causes serious eye irritation.	[2]
H335	May cause respiratory irritation.	[2]

Handling Precautions:

- P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Storage:

- Store in a well-ventilated place. Keep the container tightly closed.[2]
- Store locked up.[2]

Incompatible Materials:

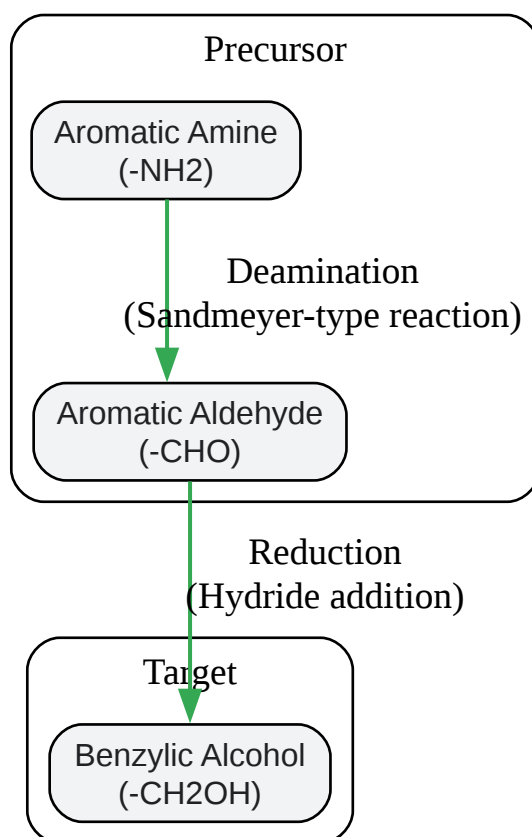
- Strong oxidizing agents.[2]

Hazardous Decomposition Products:

- Under fire conditions, it may decompose to form carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]

Logical Relationships in Synthesis

The synthesis of **(3-Bromo-2,5-difluorophenyl)methanol** is a clear example of a functional group transformation, a fundamental concept in organic synthesis.



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Caption: Functional group transformations in the synthesis pathway.

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